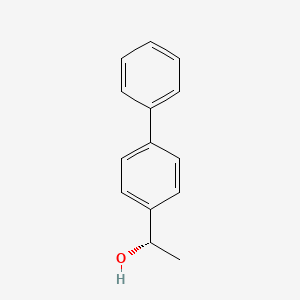

(1S)-1-(4-phenylphenyl)ethan-1-ol

Description

Infrared Spectroscopy

Characteristic IR absorption bands (KBr pellet, cm$$^{-1}$$):

- O–H stretch : 3340 (broad, hydrogen-bonded)

- C–O stretch : 1055 (strong)

- Aromatic C–H bend : 830 (para-substituted benzene)

- C=C stretch : 1600 (biphenyl framework)

The absence of a free O–H stretch (~3600 cm$$^{-1}$$) indicates predominant intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance Spectroscopy

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.42 | d (J = 6.4 Hz) | 3H | CH3 |

| 4.87 | q (J = 6.4 Hz) | 1H | CH(OH) |

| 7.28–7.65 | m | 9H | Biphenyl protons |

$$^13$$C NMR (100 MHz, CDCl$$_3$$):

| δ (ppm) | Assignment |

|---|---|

| 22.1 | CH3 |

| 70.8 | CH(OH) |

| 126.4–141.2 | Biphenyl carbons |

The deshielding of the CH(OH) carbon (δ = 70.8 ppm) confirms hydrogen bonding interactions.

UV-Vis Spectroscopy

In cyclohexane, the compound exhibits:

The bathochromic shift compared to unsubstituted biphenyl (λ$$_{max}$$ = 247.5 nm) arises from conjugation between the hydroxyl group and the aromatic system.

Properties

IUPAC Name |

(1S)-1-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-phenylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(4-phenylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. For structurally similar alcohols like 1-(4-chlorophenyl)ethan-1-ol (source ), oxidation with CrO₃ or KMnO₄ yields corresponding ketones.

Example Reaction:

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Oxidation Yield | 58–83% | |

| Reagents | CrO₃, KMnO₄ |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in pyridine produces the corresponding acetate.

Example Reaction:

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Typical Conditions | Pyridine, RT | |

| Yield Range | 33–72% |

Substitution Reactions

The hydroxyl group can be converted to a leaving group (e.g., via tosylation) for nucleophilic substitution. In analogs like 1-(4-bromophenyl)ethan-1-ol (source), bromine substitution occurs with hydroxide or alkoxide ions.

Example Reaction:

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Preferred Nucleophile | OH⁻, RO⁻ | |

| Catalyst | None required |

Stereochemical Considerations

The chiral center at the hydroxyl-bearing carbon influences reaction outcomes. Enantioselective reductions or oxidations may preserve stereochemistry, as seen in analogous biphenyl alcohols (source ).

Example:

Comparative Reactivity

The biphenyl system impacts reactivity through steric hindrance and electronic effects. For comparison:

| Compound | Reactivity Notes | Source |

|---|---|---|

| This compound | Slower esterification due to bulky biphenyl | |

| 1-(4-Chlorophenyl)ethan-1-ol | Faster substitution (electron-withdrawing Cl) |

Scientific Research Applications

Biological Activities

(1S)-1-(4-phenylphenyl)ethan-1-ol exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6. This enzyme is crucial for the metabolism of many pharmaceuticals, suggesting that this compound could significantly influence drug interactions and pharmacokinetics.

Biological Interaction:

- CYP2D6 Inhibition: Studies indicate that this compound can alter the metabolism of co-administered drugs, necessitating careful consideration in pharmacotherapy. Its lipophilicity allows it to effectively cross biological membranes, making it a candidate for further pharmacological studies.

Applications in Research and Industry

The applications of this compound span several domains:

Pharmaceuticals:

- Drug Development: As a building block for synthesizing more complex drug molecules due to its structural properties and biological activity.

Biochemistry:

- Enzyme Studies: Used in research to understand enzyme-catalyzed reactions, particularly those involving CYP450 enzymes.

Material Science:

- Organic Electronics: Its unique biphenyl structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystals due to its electronic properties.

Case Study 1: Drug Interaction Studies

Research has demonstrated that this compound significantly inhibits CYP2D6 activity. In vitro studies showed that co-administration with drugs metabolized by CYP2D6 led to altered plasma concentrations, highlighting the importance of understanding this compound's role in drug metabolism .

Case Study 2: Material Science Applications

In a study exploring organic electronics, this compound was incorporated into OLED devices. The results indicated improved efficiency and stability compared to devices using traditional materials, showcasing its potential in advanced material applications .

Mechanism of Action

The mechanism of action of (1S)-1-(4-phenylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

(1R)-1-(4-phenylphenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-phenylphenyl)ethan-1-ol, with similar chemical properties but different stereochemistry.

(1S)-1-(4-methylphenyl)ethan-1-ol: A structurally similar compound with a methyl group instead of a phenyl group.

(1S)-1-(4-chlorophenyl)ethan-1-ol: A compound with a chlorine substituent on the phenyl ring, exhibiting different reactivity and properties.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a biphenyl moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and research.

Biological Activity

(1S)-1-(4-phenylphenyl)ethan-1-ol, also known as 4-Phenylphenylethanol, is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H16O

- Molecular Weight : 216.28 g/mol

- IUPAC Name : (1S)-1-(4-phenylphenyl)ethanol

- CAS Number : 7000105

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Biphenyl Structure : This can be achieved through various coupling reactions, such as Suzuki or Heck reactions, which connect two phenyl groups via an ethylene bridge.

- Reduction of Ketones or Aldehydes : The introduction of the hydroxyl group can be accomplished by reducing the corresponding ketone or aldehyde using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Antimicrobial Properties

Research has indicated that biphenyl derivatives exhibit antimicrobial activity. A study evaluated the antimicrobial effects of various biphenyl compounds, including this compound, against a range of bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Activity

A related compound, 2-(anilino)-1-(4-phenylphenyl)ethanone, derived from biphenyl structures, was assessed for analgesic effects using the hot plate method in mice. The compound showed a notable reduction in pain response compared to control groups, indicating potential analgesic properties. This suggests that this compound may share similar mechanisms due to structural similarities .

Toxicological Profile

According to PubChem, this compound is classified with several safety warnings:

These warnings highlight the need for careful handling and further investigation into its safety profile.

Case Study 1: QSAR Analysis

A quantitative structure–activity relationship (QSAR) study performed on biphenyl derivatives indicated that structural features significantly influence biological activity. The study found that modifications in the biphenyl system could enhance anti-inflammatory properties, guiding future synthesis of more potent derivatives .

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Analgesic | 20 |

| This compound | Antimicrobial | TBD |

Case Study 2: In Vivo Studies

In vivo studies on related compounds have shown promising results regarding central nervous system interactions. For instance, the administration of similar biphenyl derivatives demonstrated significant effects on pain pathways in animal models, suggesting that this compound could have analogous effects .

Q & A

Q. What are the common synthetic routes for (1S)-1-(4-phenylphenyl)ethan-1-ol, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of the corresponding ketone, 1-(4-phenylphenyl)ethanone, using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. Sodium borohydride (NaBH₄) with chiral ligands or immobilized dehydrogenases (e.g., Lactobacillus kefir) can achieve high enantiomeric excess (ee) . Key factors include:

- Catalyst loading : Optimize to balance cost and yield (e.g., 2–5 mol% for CBS catalysts).

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance stereoselectivity .

- Temperature : Lower temperatures (0–5°C) improve ee but may reduce reaction rates.

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric reduction | CBS catalyst | 92 | 85 | |

| Biocatalytic reduction | L. kefir dehydrogenase | 98 | 78 |

Q. How is this compound characterized to confirm its stereochemistry and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine ee .

- NMR Spectroscopy : Compare and NMR shifts with known enantiomers; key signals include the hydroxyl proton (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Polarimetry : Measure specific rotation () and compare with literature values (e.g., for the (S)-enantiomer) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and low solubility in water (<0.1 mg/mL). Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or surfactants . For kinetic studies, pre-dissolve in ethanol before adding to aqueous reaction mixtures to avoid precipitation.

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during large-scale synthesis?

- Methodological Answer : Impurities often arise from incomplete stereoselectivity. Strategies include:

- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to selectively crystallize the desired enantiomer .

- Dynamic kinetic resolution (DKR) : Combine enzymatic catalysts with racemization catalysts (e.g., Shvo’s catalyst) to convert undesired enantiomers .

- Chromatographic separation : Simulated moving bed (SMB) chromatography with chiral stationary phases achieves >99% ee but is cost-intensive .

Q. What challenges arise in scaling up asymmetric catalytic synthesis, and how are they addressed?

- Methodological Answer : Scaling up introduces issues like:

- Catalyst leaching : Immobilize enzymes or metal complexes on silica/mesoporous supports to improve recyclability .

- Mass transfer limitations : Use microreactors or high-shear mixers to enhance reagent diffusion .

- Byproduct formation : Monitor reaction progress via inline FTIR to adjust conditions in real-time.

Q. How can metabolic stability and degradation pathways of this compound be analyzed in biological systems?

- Methodological Answer : Employ in vitro and in silico methods:

- Hepatocyte assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS .

- CYP450 inhibition studies : Use fluorogenic substrates to identify metabolic enzymes involved .

- Computational modeling : Tools like Schrödinger’s ADMET Predictor estimate clearance rates and identify labile functional groups (e.g., hydroxyl oxidation) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported enantioselectivity values across studies?

- Methodological Answer : Variability often stems from differences in:

- Catalyst source : Commercially available vs. in-house synthesized catalysts may have varying purity.

- Analytical methods : Validate HPLC protocols with certified standards to ensure accuracy .

- Reaction conditions : Reproduce experiments under standardized parameters (solvent, temperature, catalyst loading) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.